5-Methyl-N-(2-methylpropyl)-2-nitroaniline 5-Methyl-N-(2-methylpropyl)-2-nitroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17751666
InChI: InChI=1S/C11H16N2O2/c1-8(2)7-12-10-6-9(3)4-5-11(10)13(14)15/h4-6,8,12H,7H2,1-3H3
SMILES:
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

5-Methyl-N-(2-methylpropyl)-2-nitroaniline

CAS No.:

Cat. No.: VC17751666

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-N-(2-methylpropyl)-2-nitroaniline -

Specification

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name 5-methyl-N-(2-methylpropyl)-2-nitroaniline
Standard InChI InChI=1S/C11H16N2O2/c1-8(2)7-12-10-6-9(3)4-5-11(10)13(14)15/h4-6,8,12H,7H2,1-3H3
Standard InChI Key DDZSFHKQKIAFII-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)[N+](=O)[O-])NCC(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular structure of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline consists of an aniline derivative with three key substituents:

  • A nitro group (-NO₂) at the 2-position of the benzene ring.

  • A methyl group (-CH₃) at the 5-position.

  • An N-(2-methylpropyl) group attached to the amine nitrogen.

The IUPAC name systematically describes this arrangement: 5-methyl-N-(2-methylpropyl)-2-nitroaniline. Its molecular formula is C₁₁H₁₅N₂O₂, with a molecular weight of 207.25 g/mol.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming its structure:

  • ¹H NMR: Signals at δ 2.22 ppm (methyl group), δ 3.71 ppm (N-H protons), and aromatic protons between δ 7.0–8.0 ppm .

  • ¹³C NMR: Peaks corresponding to the nitro group (δ 145–150 ppm) and alkyl carbons (δ 20–30 ppm).

  • HRMS: A molecular ion peak at m/z 207.25 confirms the molecular formula .

Synthesis and Optimization

Synthetic Routes

The synthesis involves two primary steps: nitration and alkylation (Figure 1).

Industrial-Scale Production

Industrial methods employ continuous flow reactors to improve mixing and heat dissipation. Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) accelerate alkylation, achieving yields >90%.

Physicochemical Properties

Solubility and Stability

PropertyValue/Behavior
Solubility in WaterLow (<1 mg/mL)
Solubility in DMSOHigh (~50 mg/mL)
Melting Point85–90°C (decomposes)
StabilitySensitive to light and heat

The branched alkyl chain enhances lipid solubility, facilitating membrane penetration in biological systems.

Electronic Properties

The nitro group’s electron-withdrawing effect polarizes the benzene ring, increasing reactivity toward electrophilic substitution. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, aligning with experimental observations of hydrogen-bonding capabilities.

Applications in Research and Industry

Organic Synthesis

The compound is a versatile intermediate for:

  • Dyes and Pigments: Its amine derivatives form stable azo compounds with vivid colors.

  • Pharmaceuticals: Structural analogs exhibit antitumor and antimicrobial activities.

Materials Science

Incorporated into polymers, it enhances thermal stability due to nitro group interactions.

Comparison with Structural Analogs

CompoundNitro PositionAlkyl SubstituentBioactivity
2-Methyl-5-nitroaniline 2NoneModerate cytotoxicity
4-Nitroaniline4NoneHigh solubility
5-Methyl-N-(2-methylpropyl)-2-nitroaniline22-methylpropylEnhanced lipophilicity

The 2-methylpropyl group in the target compound improves membrane permeability compared to unsubstituted analogs.

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